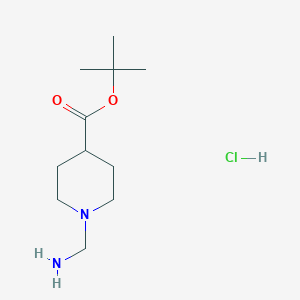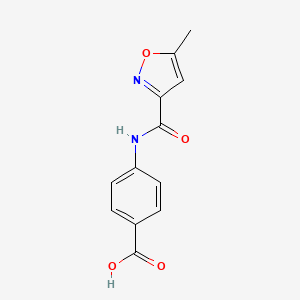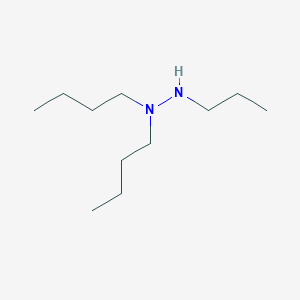
5,6-Dihydroxy-N-methyl-N-propyl-aminotetraline hcl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6-Dihydroxy-N-methyl-N-propyl-aminotetraline hydrochloride is a chemical compound known for its role as a dopamine receptor agonist. It is often used in scientific research to study the effects of dopamine on various biological systems . The compound has a molecular formula of C14H21NO2.HCl and a molecular weight of 271.78 .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydroxy-N-methyl-N-propyl-aminotetraline hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a tetralin derivative.
Hydroxylation: The tetralin derivative undergoes hydroxylation to introduce hydroxyl groups at the 5 and 6 positions.
Amination: The hydroxylated intermediate is then subjected to amination to introduce the N-methyl-N-propylamine group.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Hydroxylation: Using large reactors for the hydroxylation step.
Efficient Amination: Employing optimized conditions for the amination step to ensure high yield.
Purification: Utilizing advanced purification techniques such as recrystallization and chromatography to achieve high purity.
化学反应分析
Types of Reactions
5,6-Dihydroxy-N-methyl-N-propyl-aminotetraline hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the hydroxyl groups.
Substitution: The amine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dehydroxylated tetralin derivatives.
Substitution: N-substituted aminotetraline derivatives.
科学研究应用
5,6-Dihydroxy-N-methyl-N-propyl-aminotetraline hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the behavior of dopamine receptor agonists.
Biology: Employed in studies to understand the role of dopamine in various biological processes.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders such as Parkinson’s disease.
Industry: Utilized in the development of new drugs targeting dopamine receptors.
作用机制
The compound exerts its effects by binding to dopamine receptors, specifically the D1 receptor subtype. This binding activates the receptor, leading to a cascade of intracellular signaling events. The activation of dopamine receptors influences various physiological processes, including motor control, mood regulation, and reward pathways .
相似化合物的比较
Similar Compounds
N,N-Dipropyldopamine hydrobromide: Another dopamine receptor agonist with similar properties.
3-[2-(Diproplyamino)ethyl]phenol hydrobromide: A compound with a similar structure and function.
TL 102 hydrobromide: Another dopamine receptor agonist used in research.
Uniqueness
5,6-Dihydroxy-N-methyl-N-propyl-aminotetraline hydrochloride is unique due to its specific hydroxylation pattern and the presence of the N-methyl-N-propylamine group. These structural features contribute to its high affinity and selectivity for dopamine receptors, making it a valuable tool in scientific research .
属性
分子式 |
C14H22ClNO2 |
|---|---|
分子量 |
271.78 g/mol |
IUPAC 名称 |
5-[methyl(propyl)amino]-5,6,7,8-tetrahydronaphthalene-1,2-diol;hydrochloride |
InChI |
InChI=1S/C14H21NO2.ClH/c1-3-9-15(2)12-6-4-5-11-10(12)7-8-13(16)14(11)17;/h7-8,12,16-17H,3-6,9H2,1-2H3;1H |
InChI 键 |
LSDLDSTUGVAEJD-UHFFFAOYSA-N |
规范 SMILES |
CCCN(C)C1CCCC2=C1C=CC(=C2O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-{4-[(e)-(2-Methoxy-5-{[2-(sulfooxy)ethyl]sulfonyl}phenyl)diazenyl]-3-methyl-5-oxo-4,5-dihydro-1h-pyrazol-1-yl}benzenesulfonic acid](/img/structure/B13943692.png)


![(3aR,4R,5R,6aS)-5-[(Oxan-2-yl)oxy]-4-{(1E,3S)-3-[(oxan-2-yl)oxy]oct-1-en-1-yl}hexahydro-2H-cyclopenta[b]furan-2-ol](/img/structure/B13943718.png)
![3-Benzyl-6-bromomethyl-5,6-dihydro-thiazolo[2,3-c][1,2,4]triazole](/img/structure/B13943719.png)

![4-{4-[(e)-(2-Methoxy-5-{[2-(sulfooxy)ethyl]sulfonyl}phenyl)diazenyl]-3-methyl-5-oxo-4,5-dihydro-1h-pyrazol-1-yl}benzenesulfonic acid](/img/structure/B13943725.png)




